molecular formula C16H25ClN2O B2626003 n-(2-Tert-butylphenyl)piperidine-4-carboxamide hydrochloride CAS No. 1568790-13-5

n-(2-Tert-butylphenyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B2626003
CAS No.: 1568790-13-5
M. Wt: 296.84
InChI Key: FMHBXVIYLYCHAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Tert-butylphenyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 2-tert-butylphenylamine with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(2-Tert-butylphenyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Tert-butylphenyl)piperidine-4-carboxamide hydrochloride is extensively used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of N-(2-Tert-butylphenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to exhibit antiviral activity by inhibiting the replication of human coronaviruses . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(2-Tert-butylphenyl)piperidine-4-carboxamide hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable tool for scientific research .

Properties

IUPAC Name

N-(2-tert-butylphenyl)piperidine-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.ClH/c1-16(2,3)13-6-4-5-7-14(13)18-15(19)12-8-10-17-11-9-12;/h4-7,12,17H,8-11H2,1-3H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHBXVIYLYCHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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